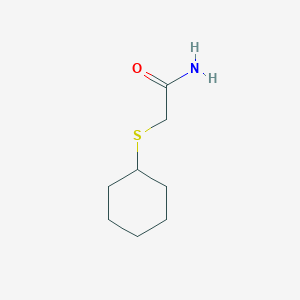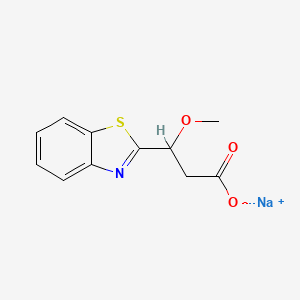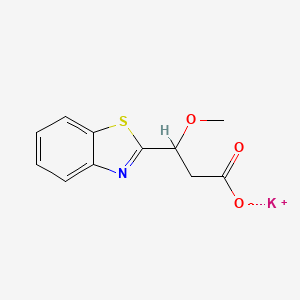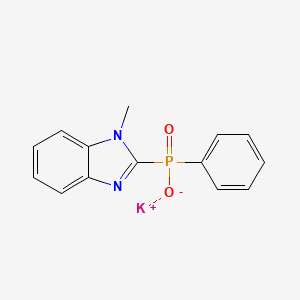![molecular formula C11H8F2N4O4 B6422526 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione CAS No. 302935-80-4](/img/structure/B6422526.png)
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione, also known as DFMH, is a synthetic compound that belongs to the class of hydrazones. It is a white solid with a molecular weight of 336.22 g/mol, and is soluble in water, dimethyl sulfoxide, and other organic solvents. DFMH has been studied extensively in scientific research due to its wide range of applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been used in a variety of scientific research applications, including in the fields of organic synthesis, medicinal chemistry, and drug discovery. It can be used as a reagent for the synthesis of various compounds, such as heterocyclic compounds, and can also be used as a catalyst for the synthesis of other compounds. 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has also been used in the synthesis of drugs, such as antifungal agents and antiviral agents. In addition, 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been used in the synthesis of other compounds, such as antioxidants, antimalarials, and anti-inflammatory agents.
Wirkmechanismus
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione is believed to act as a pro-drug, meaning it is converted to an active form in the body. When 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione is metabolized, it is converted to its active form, which is a hydrazone. This active form of 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione can then interact with various enzymes and other molecules in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione have been studied extensively in laboratory experiments. It has been found to inhibit the activity of various enzymes, such as cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been found to inhibit the activity of various signaling molecules, such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. Furthermore, 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been found to exhibit antioxidant activity, and has been shown to reduce inflammation and oxidative stress in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is also relatively stable. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to using 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione in laboratory experiments. It can be toxic if ingested, and it can also be irritating to the skin and eyes. In addition, it can be difficult to control the amount of 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione produced in experiments, as it can be difficult to measure its concentration accurately.
Zukünftige Richtungen
The potential future directions for 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In particular, further research into its potential anti-inflammatory and antioxidant effects could be beneficial. In addition, further research into its potential use in drug discovery and development could also be beneficial. Finally, further research into its potential use as a reagent in organic synthesis could also be beneficial.
Synthesemethoden
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione can be synthesized through a variety of methods, including the reaction of 4-difluoromethoxybenzaldehyde and hydrazine hydrate in methanol. This reaction produces the hydrazone intermediate, which is then oxidized with potassium permanganate to form the desired product. Other methods of synthesis include the reaction of 4-difluoromethoxybenzaldehyde with hydrazine hydrate in ethyl acetate, and the reaction of 4-difluoromethoxybenzaldehyde with hydrazine sulfate in aqueous sodium hydroxide.
Eigenschaften
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4O4/c12-10(13)21-6-3-1-5(2-4-6)16-17-7-8(18)14-11(20)15-9(7)19/h1-4,10H,(H3,14,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHXGDSPZDUJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-(difluoromethoxy)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B6422445.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide](/img/structure/B6422474.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6422475.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B6422480.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B6422508.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B6422511.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B6422513.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B6422521.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)
![4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422532.png)


